1,3-Benzenediamine, 2,4,6-triethyl-
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Overview
Description
1,3-Benzenediamine, 2,4,6-triethyl- is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, where three ethyl groups and two amino groups are substituted at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2,4,6-triethyl- typically involves the alkylation of m-phenylenediamine with ethyl groups. One common method is the Friedel-Crafts alkylation, where m-phenylenediamine reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 2,4,6-triethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 2,4,6-triethyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2,4,6-triethylbenzene-1,3-dinitrobenzene.
Reduction: Formation of 2,4,6-triethylbenzene-1,3-diamine.
Substitution: Formation of various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
1,3-Benzenediamine, 2,4,6-triethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 2,4,6-triethyl- involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo electrophilic aromatic substitution reactions, which can modify its chemical properties and interactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzene-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromoaniline: Contains bromine atoms instead of ethyl groups.
2,4,6-Trichloroaniline: Contains chlorine atoms instead of ethyl groups.
Uniqueness
1,3-Benzenediamine, 2,4,6-triethyl- is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents. The ethyl groups can enhance the compound’s lipophilicity and affect its solubility and biological activity.
Properties
CAS No. |
14970-65-1 |
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Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,4,6-triethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-4-8-7-9(5-2)12(14)10(6-3)11(8)13/h7H,4-6,13-14H2,1-3H3 |
InChI Key |
JGYUBHGXADMAQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1N)CC)N)CC |
Origin of Product |
United States |
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